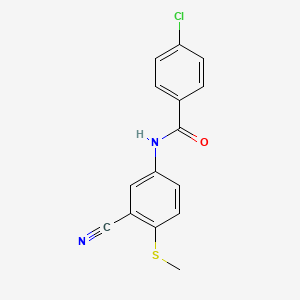

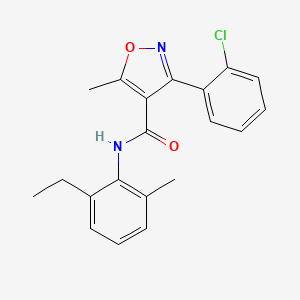

4-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation as seen in the synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate . This process yielded a 44.2% total yield and was deemed suitable for industrial production due to its higher yield and lower cost. The structure of the synthesized product was confirmed using IR, MS, and 1H-NMR techniques.

Molecular Structure Analysis

For the related compound 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, vibrational spectral analysis was performed using FT-Raman and FT-IR spectroscopy. Theoretical calculations were done using density functional theory (DFT) with 6-31G(d,p) and 6-311G(d,p) basis sets, which provided complete vibrational assignments based on potential energy distribution (PED) . The molecular electrostatic potential (MEP) and HOMO-LUMO energy levels were also constructed to understand the electronic properties of the molecule.

Chemical Reactions Analysis

The nucleophilic acyl substitution is a reaction mechanism observed in the synthesis of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide), where 4-(chloromethyl)benzoyl chloride reacts with 1,2-phenylenediamine under basic conditions to yield the title compound with a 61% yield . This reaction was characterized by various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data and theoretical calculations. The frontier orbital energy gap and dipole moment indicate the high reactivity of the molecule . The first order hyperpolarizability and related properties such as dipole moment, polarizability, and change in polarizability were calculated to assess the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization . The thermodynamic properties were also calculated at different temperatures to understand the stability and reactivity under various conditions.

科学的研究の応用

Supramolecular Chemistry and Polymer Processing

The compound 4-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a type of benzene-1,3,5-tricarboxamide (BTA). BTAs are crucial in a range of scientific fields due to their simple structure, easy accessibility, and detailed understanding of their supramolecular self-assembly. They are especially prominent in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional nanometer-sized rod-like structures is stabilized by threefold H-bonding, and their multivalent nature makes them attractive for biomedical uses. These compounds have started to find commercial applications, and their adaptable nature promises significant future developments (Cantekin, de Greef, & Palmans, 2012).

Synthesis and Structural Properties of Analogues

The reaction of chloral with substituted anilines leads to the formation of various compounds, including 2,2,2-trichloroethylidene anilines. These reactions are notable due to the numerous intermediates and products they can generate. High-resolution magnetic resonance spectra and ab initio calculations provide insights into the conformations of the observed products. These studies are essential for understanding the structural properties and potential applications of these analogues (Issac & Tierney, 1996).

特性

IUPAC Name |

4-chloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-20-14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPPTUKLJHBQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)

![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2554264.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)

![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)

![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)